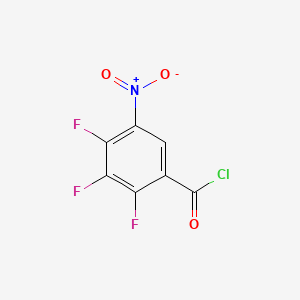

2,3,4-Trifluoro-5-nitrobenzoyl chloride

Description

Background and Significance

2,3,4-Trifluoro-5-nitrobenzoyl chloride represents a sophisticated example of fluorinated aromatic acyl chlorides that have gained prominence in modern synthetic chemistry due to their unique electronic and chemical properties. The compound exhibits exceptional reactivity characteristics stemming from the combined electron-withdrawing effects of multiple fluorine atoms, a nitro group, and the inherently reactive acyl chloride functionality. These electron-withdrawing substituents create a highly electrophilic carbonyl carbon that readily undergoes nucleophilic substitution reactions, making the compound particularly valuable as a synthetic intermediate in pharmaceutical and agrochemical applications.

The significance of this compound extends beyond its immediate synthetic utility, as it exemplifies the broader importance of fluorinated aromatic systems in contemporary chemistry. Organofluorine compounds have become increasingly critical in various industries, with approximately one-fifth of pharmaceuticals containing fluorine atoms and over half of agricultural chemicals incorporating carbon-fluorine bonds. The unique properties imparted by fluorine substitution, including metabolic stability and enhanced biological activity, have made fluorinated compounds indispensable in drug discovery and development processes.

Furthermore, the compound serves as an important building block for the synthesis of more complex fluorinated molecules. The presence of the reactive acyl chloride group allows for straightforward conversion to various derivatives, including amides, esters, and other functionalized aromatic systems. This versatility, combined with the stability conferred by the fluorine substituents, makes this compound a valuable reagent in advanced synthetic methodologies and materials science applications.

Nomenclature and Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards, clearly indicating the positions of substituents on the benzene ring. The compound is officially designated with the Chemical Abstracts Service registry number 1349717-28-7, providing unambiguous identification in chemical databases and literature. Alternative nomenclature includes the descriptor "benzoyl chloride, 2,3,4-trifluoro-5-nitro-" which emphasizes the functional group hierarchy in naming conventions.

The molecular formula C7HClF3NO3 accurately represents the atomic composition, indicating seven carbon atoms, one hydrogen atom, one chlorine atom, three fluorine atoms, one nitrogen atom, and three oxygen atoms. The molecular weight of 239.53 grams per mole places this compound in the category of moderately sized organic molecules suitable for various synthetic applications. The compound is also catalogued under the MDL number MFCD20233034, facilitating cross-referencing in chemical inventory systems.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1349717-28-7 |

| Molecular Formula | C7HClF3NO3 |

| Molecular Weight | 239.53 g/mol |

| MDL Number | MFCD20233034 |

| SMILES Notation | C1=C(C(=C(C(=C1N+[O-])F)F)F)C(=O)Cl |

The structural representation through Simplified Molecular Input Line Entry System notation provides a concise method for computational analysis and database searches. This standardized representation facilitates automated processing and comparison with structurally related compounds, supporting both research and commercial applications.

Historical Context of Fluorinated Aromatic Acyl Chlorides

The development of fluorinated aromatic acyl chlorides traces its origins to the pioneering work in organofluorine chemistry that began in the mid-nineteenth century. Alexander Borodin, who is renowned as both a chemist and composer, conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862, establishing the foundation for halogen exchange methodologies that remain crucial in fluorine chemistry today. This early work demonstrated the potential for incorporating fluorine into organic molecules through systematic substitution reactions.

The industrial significance of fluorinated aromatic compounds emerged during the early twentieth century, particularly following the development of chlorofluorocarbons by Midgley and colleagues at General Motors Corporation in 1928. These researchers recognized that fluorinated compounds possessed unique properties including thermal stability, chemical inertness, and favorable boiling points that made them suitable for refrigeration applications. The success of these early fluorinated systems catalyzed broader interest in organofluorine chemistry and led to the development of more sophisticated fluorinated aromatic compounds.

The synthesis of aromatic acyl chlorides gained particular importance during World War II as part of the Manhattan Project, where fluorinated materials were required to handle uranium hexafluoride in gaseous diffusion processes. This period marked a significant acceleration in fluorinated aromatic chemistry, as researchers developed new synthetic methodologies to produce materials capable of withstanding highly corrosive fluorinated environments. The wartime research efforts established many of the fundamental principles and techniques that continue to guide the synthesis of complex fluorinated aromatic acyl chlorides today.

Post-war developments in organofluorine chemistry led to the systematic exploration of multiply fluorinated aromatic systems, including compounds with combinations of fluorine, nitro, and acyl chloride substituents. The recognition that fluorine substitution could dramatically alter the electronic properties of aromatic systems without significantly changing their steric profiles opened new avenues for molecular design and pharmaceutical applications.

Research Significance in Organofluorine Chemistry

The research significance of this compound within organofluorine chemistry stems from its unique combination of structural features that exemplify key principles governing fluorinated aromatic systems. The compound serves as an important model system for understanding the cumulative effects of multiple electron-withdrawing substituents on aromatic reactivity patterns. Research has demonstrated that the strategic placement of fluorine atoms adjacent to other electron-withdrawing groups creates synergistic effects that enhance electrophilicity beyond what would be predicted from individual substituent contributions.

Contemporary research in nucleophilic fluorination has highlighted the importance of highly activated acyl chlorides as substrates for developing new synthetic methodologies. The enhanced electrophilicity of this compound makes it an ideal substrate for studying catalytic fluorination reactions, particularly those involving rhodium-based catalysts that facilitate the conversion of acyl chlorides to acyl fluorides. These investigations have revealed that electron-withdrawing substituents significantly accelerate reaction rates, with trifluorinated nitrobenzoyl chlorides reacting more rapidly than their less fluorinated analogs.

The compound also plays a crucial role in understanding the broader implications of fluorine incorporation in pharmaceutical design. Research has shown that fluorinated aromatic systems often exhibit enhanced metabolic stability and improved bioavailability compared to their non-fluorinated counterparts. The presence of multiple fluorine atoms creates a protective effect around the aromatic core, reducing susceptibility to oxidative metabolism while maintaining or enhancing biological activity. This phenomenon has made compounds like this compound valuable precursors for developing fluorinated pharmaceuticals and agrochemicals.

Table 2: Comparative Analysis of Fluorinated Benzoyl Chlorides

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substitution Pattern |

|---|---|---|---|---|

| This compound | 1349717-28-7 | C7HClF3NO3 | 239.53 | 2,3,4-trifluoro |

| 2,3,4,5-Tetrafluoro-6-nitrobenzoyl chloride | 103772-10-7 | C7ClF4NO3 | 257.53 | 2,3,4,5-tetrafluoro |

| 2-Nitro-3,4,5-trifluorobenzoyl chloride | 173589-92-9 | C7HClF3NO3 | 239.53 | 3,4,5-trifluoro |

Properties

IUPAC Name |

2,3,4-trifluoro-5-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF3NO3/c8-7(13)2-1-3(12(14)15)5(10)6(11)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUKHVHAIIEWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluoro-5-nitrobenzoyl chloride typically involves the nitration of 2,3,4-trifluorobenzoyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

Nitration Reaction: [ \text{C}_7\text{H}_2\text{ClF}_3\text{O} + \text{HNO}_3 \rightarrow \text{C}_7\text{HClF}_3\text{NO}_3 + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-5-nitrobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Coupling Reactions: It can undergo coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Major Products Formed

Substitution: Formation of substituted benzoyl derivatives.

Reduction: Formation of 2,3,4-trifluoro-5-aminobenzoyl chloride.

Coupling: Formation of biaryl compounds with various functional groups.

Scientific Research Applications

2,3,4-Trifluoro-5-nitrobenzoyl chloride is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the modification of biomolecules for studying biological processes.

Medicine: The compound is involved in the development of drugs and diagnostic agents.

Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoro-5-nitrobenzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares substituents and key identifiers of 2,3,4-Trifluoro-5-nitrobenzoyl chloride with structurally related benzoyl chlorides:

| Compound Name | CAS Number | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|

| This compound | Not provided | F (2,3,4); NO₂ (5) | Acyl chloride, nitro |

| 2,3,4-Trichloro-5-fluorobenzoic acid chloride | 115549-05-8 | Cl (2,3,4); F (5) | Acyl chloride, chloro |

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | 886496-83-9 | Cl (3); CF₃ (5) | Acyl chloride, trifluoromethyl |

| 2-Chloro-5-(trifluoromethoxy)benzoyl chloride | 1261731-24-1 | Cl (2); OCF₃ (5) | Acyl chloride, trifluoromethoxy |

Key Observations :

- Electron-withdrawing effects: The nitro group (NO₂) in the target compound is a stronger electron-withdrawing group (EWG) than trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) . This enhances the electrophilicity of the acyl chloride moiety, favoring nucleophilic attack.

Reactivity and Stability

- Hydrolysis sensitivity: Benzoyl chlorides with stronger EWGs (e.g., NO₂) exhibit slower hydrolysis due to reduced electron density at the carbonyl carbon. However, competing resonance effects from fluorine may modulate this behavior .

- Nucleophilic substitution : The nitro group directs incoming nucleophiles to meta/para positions, whereas trifluoromethyl and chloro groups exhibit mixed directing effects depending on reaction conditions .

Physical Properties

| Property | This compound (Predicted) | 2,3,4-Trichloro-5-fluorobenzoic acid chloride | 3-Chloro-5-(trifluoromethyl)benzoyl chloride |

|---|---|---|---|

| Molecular weight (g/mol) | ~243.5 | ~247.9 | ~242.5 |

| Boiling point | High (due to polarity of NO₂) | Moderate | Moderate |

| Solubility | Low in water; soluble in polar aprotic solvents | Similar | Similar |

Notes:

- The nitro group increases polarity, raising melting/boiling points compared to chloro- or trifluoromethyl-substituted analogs .

Biological Activity

2,3,4-Trifluoro-5-nitrobenzoyl chloride is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzoyl group substituted with three fluorine atoms and a nitro group, which significantly influences its reactivity and interaction with biological targets. The trifluoromethyl and nitro substituents enhance the compound's electrophilicity, making it reactive towards nucleophiles in biological systems.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that this compound can inhibit the growth of human colorectal cancer (HCT116) and cervical cancer (HeLa) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cell lines .

Interaction with Biological Targets

Interaction studies reveal that this compound can effectively bind to specific enzymes and receptors. This binding is attributed to the unique electronic properties imparted by the trifluoromethyl and nitro groups, which may modulate the activity of these biological targets . Notably, it has been suggested that the compound could act as an inhibitor for certain metabolic enzymes involved in cancer progression.

Case Studies

- Cell Viability Assays : In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values indicated potent activity comparable to established chemotherapeutic agents .

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces oxidative stress within cancer cells, leading to increased levels of reactive oxygen species (ROS). This oxidative stress is believed to trigger apoptotic pathways, contributing to its antiproliferative effects .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features and activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Difluoro-5-nitrobenzoic acid | Two fluorine atoms; one nitro group | Moderate antiproliferative activity |

| 4-Amino-2,3-difluoro-5-nitrobenzoic acid | Two fluorine atoms; amino group | Antimicrobial properties; moderate cytotoxicity |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | One chlorine atom; three fluorine atoms | Notable binding affinity to specific receptors |

Synthesis and Applications

This compound can be synthesized through various methods involving electrophilic aromatic substitution reactions. Its unique properties make it a candidate for further modification to enhance its biological activity or reduce toxicity. Researchers are exploring its potential as a lead compound in developing new anticancer therapies or as an antibacterial agent due to its structural features that promote interaction with biological targets .

Q & A

Q. Example Protocol :

Key Consideration : Trace DMF can catalyze the reaction but may lead to side products if not carefully controlled .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- IR Spectroscopy : Identifies C=O stretching (~1770 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520, 1340 cm⁻¹) .

- ¹H/¹³C NMR : Fluorine substituents cause splitting patterns (e.g., meta-fluorine coupling in ¹H NMR) and deshielded carbonyl carbons (~165 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 262.95) and fragmentation patterns .

Q. Methodological Fixes :

- Standardize solvent drying (e.g., molecular sieves in THF).

- Use in situ monitoring (e.g., FTIR) to track reaction progression .

Advanced: What computational tools are effective for predicting the biological activity of derivatives?

Answer:

- Molecular Docking : Software like AutoDock Vina models interactions with target enzymes (e.g., bacterial topoisomerases) .

- QSAR Models : Correlate substituent electronegativity (e.g., -CF₃) with antimicrobial activity .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks early in drug design .

Example : Derivatives with -CF₃ show enhanced membrane permeability in QSAR models due to lipophilicity .

Basic: What safety protocols are critical when handling this compound?

Answer:

Q. Hazard Codes :

| Hazard | Code | Precaution |

|---|---|---|

| Corrosive | H314 | Use secondary containment |

| Irritant | H335 | Avoid inhalation |

Advanced: How can structure-activity relationships (SAR) guide the design of novel antimicrobial agents from this compound?

Answer:

- Nitro Group : Essential for DNA gyrase inhibition (e.g., fluoroquinolone analogs) .

- Fluorine Substituents : Meta-fluorine enhances target binding affinity; trifluoromethyl improves pharmacokinetics .

- Amide Linkers : Varying the amine component (e.g., piperazine vs. aniline) modulates solubility and potency .

Q. SAR Table :

| Derivative | Substituent | MIC (μg/mL) | Notes |

|---|---|---|---|

| A | -CF₃, -NO₂ | 0.5 | High potency vs. Gram-negative bacteria |

| B | -Cl, -OCH₃ | 2.0 | Reduced solubility limits efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.